molecular formula C25H24F3N3O2 B2423550 3-[3-(trifluoromethyl)phenyl]-1-[4-(2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-1-yl)phenyl]urea CAS No. 1022634-82-7

3-[3-(trifluoromethyl)phenyl]-1-[4-(2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-1-yl)phenyl]urea

Cat. No.: B2423550
CAS No.: 1022634-82-7
M. Wt: 455.481
InChI Key: SABUGCGWCAYKIM-UHFFFAOYSA-N
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Description

3-[3-(trifluoromethyl)phenyl]-1-[4-(2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-1-yl)phenyl]urea is a useful research compound. Its molecular formula is C25H24F3N3O2 and its molecular weight is 455.481. The purity is usually 95%.
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Biological Activity

The compound 3-[3-(trifluoromethyl)phenyl]-1-[4-(2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-1-yl)phenyl]urea is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula of the compound is C22H24F3N3OC_{22}H_{24}F_3N_3O, featuring a trifluoromethyl group and a tetrahydroindole structure that may contribute to its biological activity.

Research indicates that compounds with similar structural motifs often exhibit diverse biological activities. The presence of the trifluoromethyl group is known to enhance metabolic stability and lipophilicity, which can improve bioavailability and interaction with biological targets .

Potential Mechanisms:

  • Inhibition of Enzymatic Activity : The urea moiety may interact with enzymes such as kinases or proteases, inhibiting their activity and thus affecting cellular signaling pathways.
  • Receptor Modulation : The compound may act as an antagonist or agonist at various receptor sites, influencing physiological responses.

Anticancer Properties

Several studies have suggested that compounds similar to this urea derivative exhibit significant anticancer properties. For instance:

  • Inhibition of Tumor Growth : In vitro studies have shown that related compounds can inhibit the proliferation of cancer cell lines such as HeLa and HCT116 with IC50 values ranging from 0.36 µM to 1.8 µM .
  • Mechanism : The inhibition often involves interference with cell cycle progression and induction of apoptosis.

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial activity. Compounds with similar frameworks have been reported to exhibit:

  • Bactericidal Effects : Against Gram-positive and Gram-negative bacteria.
  • Mechanism : Likely through disruption of bacterial cell membranes or inhibition of critical metabolic pathways.

Study 1: Anticancer Activity

A study investigating the effects of structurally related compounds on colorectal cancer cells demonstrated a significant reduction in tumor growth rates in xenograft models. The compound was administered orally, showing favorable pharmacokinetic profiles .

Study 2: Enzyme Inhibition

Another study focused on the inhibition of specific kinases implicated in cancer progression. The tested urea derivatives showed promising results with selectivity for certain kinase targets, suggesting a potential pathway for therapeutic development .

Data Table: Biological Activities Overview

Activity TypeObserved EffectReference
AnticancerInhibition of cell proliferation
AntimicrobialBactericidal against various strains
Enzyme InhibitionSelective kinase inhibition

Properties

IUPAC Name

1-[3-(trifluoromethyl)phenyl]-3-[4-(2,6,6-trimethyl-4-oxo-5,7-dihydroindol-1-yl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24F3N3O2/c1-15-11-20-21(13-24(2,3)14-22(20)32)31(15)19-9-7-17(8-10-19)29-23(33)30-18-6-4-5-16(12-18)25(26,27)28/h4-12H,13-14H2,1-3H3,(H2,29,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SABUGCGWCAYKIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1C3=CC=C(C=C3)NC(=O)NC4=CC=CC(=C4)C(F)(F)F)CC(CC2=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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